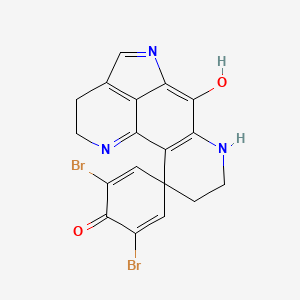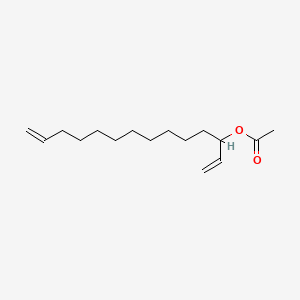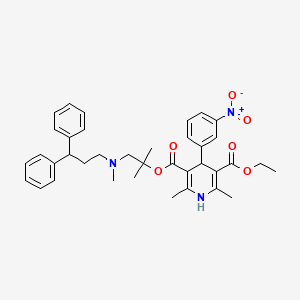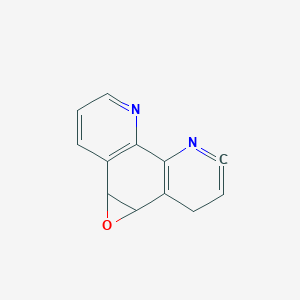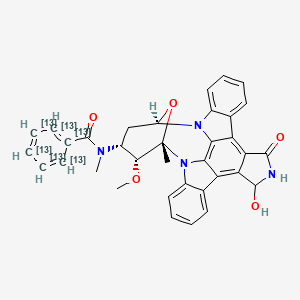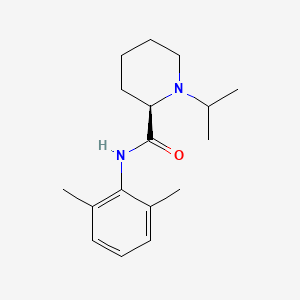
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide; Ropivacaine EP Impurity E
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: Ropivacaine EP Impurity E , is a chemical compound that serves as an impurity in the synthesis of Ropivacaine. Ropivacaine is a long-acting local anesthetic used for surgical anesthesia and acute pain management. The presence of impurities like Ropivacaine EP Impurity E is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves several steps, typically starting with the preparation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled temperature and pressure conditions.
Introduction of the Dimethylphenyl Group: This is achieved through a substitution reaction where the piperidine ring is reacted with 2,6-dimethylphenyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure the reproducibility of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide: has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of Ropivacaine and its impurities.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Research is conducted to understand its pharmacokinetics and pharmacodynamics as an impurity in Ropivacaine formulations.
Industry: It is used in the development and optimization of analytical methods for quality control in pharmaceutical manufacturing.
作用机制
The mechanism of action of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide involves its interaction with sodium channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, thereby blocking nerve signal transmission. This action is similar to that of Ropivacaine, although the impurity itself may have different binding affinities and effects.
相似化合物的比较
Similar Compounds
Bupivacaine: Another long-acting local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A shorter-acting local anesthetic with a different aromatic ring structure.
Mepivacaine: Similar to Ropivacaine but with a different substitution pattern on the piperidine ring.
Uniqueness
- It has distinct chemical properties and reactivity compared to other local anesthetics, making it a critical compound for quality control in pharmaceutical production.
Ropivacaine EP Impurity E: is unique in its specific structural configuration and its role as an impurity in Ropivacaine synthesis.
This detailed article provides a comprehensive overview of (2S)-N-(2,6-Dimethylphenyl)-1-(1-methylethyl)-2-piperidinecarboxamide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2R)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m1/s1 |
InChI 键 |
DLKZMUOUUWXTAZ-OAHLLOKOSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C(C)C |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





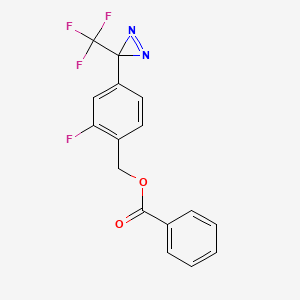
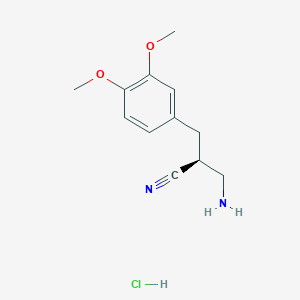
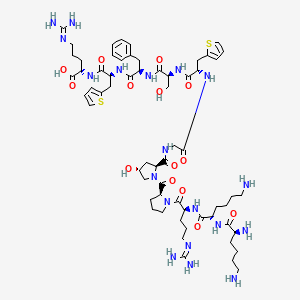
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
